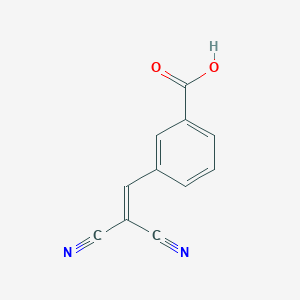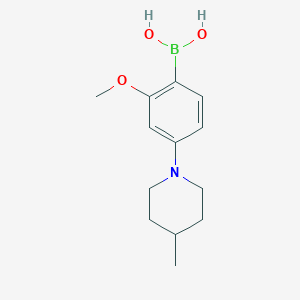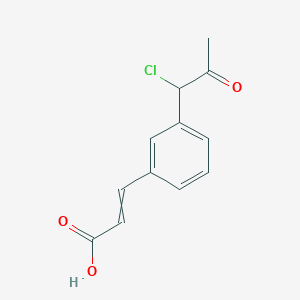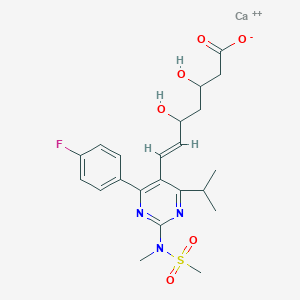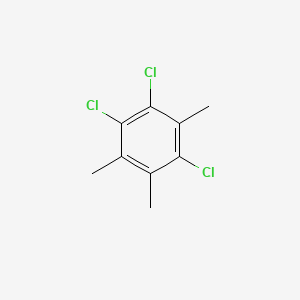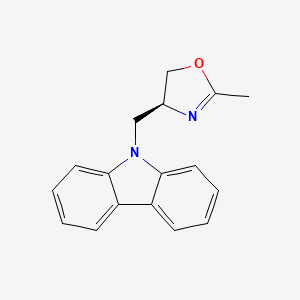
1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide is a chiral organophosphorus compound It features a diazaphospholidine ring with two naphthyl groups attached to the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide typically involves the reaction of a chiral amine with a phosphorus trichloride derivative, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are crucial for applications in pharmaceuticals and fine chemicals.
化学反应分析
Types of Reactions
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be further oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The naphthyl groups can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.
科学研究应用
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide has several scientific research applications, including:
Asymmetric Synthesis: It can be used as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.
Medicinal Chemistry: The compound’s chiral nature makes it valuable in the synthesis of pharmaceuticals, where enantiomeric purity is crucial.
Material Science: It can be used in the development of new materials with specific optical or electronic properties.
作用机制
The mechanism by which 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide exerts its effects typically involves coordination to metal centers in catalytic processes. The chiral environment provided by the naphthyl groups and the diazaphospholidine ring can induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer over another.
相似化合物的比较
Similar Compounds
1,3-Bis(®-1-phenylethyl)-1,3,2-diazaphospholidine 2-oxide: Similar structure but with phenyl groups instead of naphthyl groups.
1,3-Bis(®-1-(2-naphthyl)ethyl)-1,3,2-diazaphospholidine 2-oxide: Similar structure but with 2-naphthyl groups instead of 1-naphthyl groups.
Uniqueness
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide is unique due to the presence of the naphthyl groups, which can provide distinct steric and electronic properties compared to phenyl or other aromatic groups. These properties can influence the compound’s reactivity and selectivity in various chemical reactions.
属性
分子式 |
C26H26N2OP+ |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphospholidin-2-ium 2-oxide |
InChI |
InChI=1S/C26H26N2OP/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(30(27)29)20(2)24-16-8-12-22-10-4-6-14-26(22)24/h3-16,19-20H,17-18H2,1-2H3/q+1/t19-,20-/m1/s1 |
InChI 键 |
RUXZHOILXLPYLR-WOJBJXKFSA-N |
手性 SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N3CCN([P+]3=O)[C@H](C)C4=CC=CC5=CC=CC=C54 |
规范 SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3CCN([P+]3=O)C(C)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14073316.png)

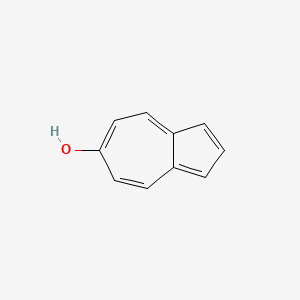
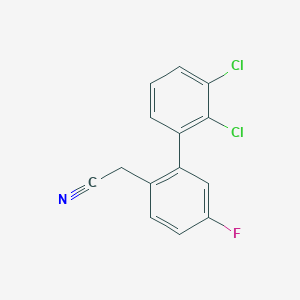
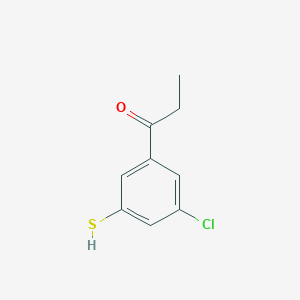

![Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester](/img/structure/B14073346.png)
